8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
描述
属性
IUPAC Name |
8-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-30-17-8-2-14(3-9-17)10-11-23-19(28)18-20(29)27-13-12-26(21(27)25-24-18)16-6-4-15(22)5-7-16/h2-9H,10-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGDDOVAKZQWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Key Observations:
Spectral Characterization:
- IR Spectroscopy : Analogous compounds (e.g., 1,2,4-triazoles) show characteristic C=O stretches at 1663–1682 cm⁻¹ and NH stretches at 3150–3414 cm⁻¹, which would align with the target compound’s carboxamide group .
- NMR : The 4-fluorophenyl group is expected to produce distinct aromatic proton signals at δ 7.2–7.8 ppm (¹H-NMR) and a carbon signal near δ 160 ppm (¹³C-NMR for C-F) .
Functional Group Impact on Bioactivity
常见问题
Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclocondensation, amide coupling, and fluorophenyl group introduction. Critical parameters include:
- Temperature control : For example, reflux in ethanol (70–80°C) for cyclization steps to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency for fluorophenyl group incorporation .
- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) improve yields during amide bond formation . Purification typically employs HPLC with a C18 column and gradient elution (acetonitrile/water) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the imidazo-triazine core and substituent positions (e.g., fluorophenyl vs. methoxyphenethyl groups) .
- HRMS (ESI+) : Validate molecular weight (calculated for C₂₄H₂₃FN₆O₃: 478.18 g/mol) and detect isotopic patterns for fluorine/chlorine .
- IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, CDK2) due to the triazine core’s affinity for ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility/logP : Determine via shake-flask method (water/octanol) to guide formulation strategies .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Docking studies (AutoDock Vina) : Model interactions with target proteins (e.g., COX-2, 5-LOX) using the fluorophenyl group’s electron-withdrawing effects to enhance binding .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds with methoxyphenethyl amide .
- QSAR models : Corrogate substituent effects (e.g., fluorine vs. chlorine) on bioactivity using descriptors like polar surface area and Hammett constants .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values from multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .
- Metabolite profiling (LC-MS/MS) : Check for in situ degradation products that may skew activity results .
- Crystallography : Resolve X-ray structures of ligand-target complexes to validate binding modes inferred from docking .
Q. How can reaction yields be improved for large-scale synthesis?
- Microwave-assisted synthesis : Reduce reaction time for cyclization steps (e.g., from 24 h to 2 h) with 15–20% higher yields .
- Flow chemistry : Optimize amide coupling in continuous reactors to minimize side-product formation .
- DoE (Design of Experiments) : Use factorial designs to identify critical interactions between temperature, solvent, and catalyst loading .
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?
- Fluorine’s electrostatic effects : The 4-fluorophenyl group enhances π-stacking with aromatic residues (e.g., Tyr-185 in EGFR) while reducing off-target binding .
- Methoxyphenethyl flexibility : The N-(4-methoxyphenethyl) moiety adopts conformations that fit hydrophobic pockets in COX-2 but not COX-1 .
- pH-dependent solubility : The carboxamide group’s ionization state (pKa ~3.5) influences membrane permeability in acidic tumor microenvironments .
Methodological Considerations
- Contradictory solubility data : Re-evaluate using standardized buffers (PBS pH 7.4 vs. simulated gastric fluid) and dynamic light scattering (DLS) to detect aggregation .
- Scale-up challenges : Replace hazardous solvents (e.g., DMF) with Cyrene™ or 2-MeTHF for greener synthesis .
- Biological assay variability : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell count (via Hoechst staining) .
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